Reduced L-Type Calcium Channel Blocking Potency vs. Verapamil
Norverapamil exhibits significantly lower potency as a calcium channel blocker compared to its parent compound, verapamil. Quantitative data from anesthetized dogs after intracoronary administration shows the relative potency for coronary vasodilation is 0.22 for Norverapamil, with verapamil's potency set at 1.00 [1]. A separate study in an isolated rabbit heart model found that Norverapamil at 100 ng/mL had effects on atrioventricular nodal parameters equivalent to only 20–50% of the effect observed with verapamil at 10 ng/mL [2]. This demonstrates a concentration-effect shift of approximately one to two orders of magnitude.
| Evidence Dimension | Coronary Vasodilator Potency (Relative) |
|---|---|
| Target Compound Data | 0.22 (relative to verapamil = 1) |
| Comparator Or Baseline | Verapamil: 1.00 |
| Quantified Difference | Norverapamil is 78% less potent. |
| Conditions | Intracoronary administration in 12 anesthetized dogs. |
Why This Matters
This quantifies the functional uncoupling, demonstrating Norverapamil is a poor substitute for verapamil in cardiovascular research but an ideal probe for non-cardiac, P-gp related studies due to its reduced hemodynamic liability.
- [1] Neugebauer G. Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Cardiovasc Res. 1978;12(4):247-254. View Source
- [2] Johnson K, et al. Electrophysiologic Effects of Verapamil Metabolites in the Isolated Heart. J Cardiovasc Pharmacol. 1991;17(5):830-837. View Source
